Vascor
Overview
Description
Synthesis Analysis The synthesis of vanadium-containing molecular sieves demonstrates the intricate balance between synthesis parameters and the crystalline structure of materials. By manipulating variables such as synthesis temperature, time, vanadium content, water content, and template content, researchers can influence the crystallinity and physicochemical properties of the synthesized materials. These studies show the complexity of creating materials with specific properties and structures, where vanadium's coordination plays a crucial role in determining the material's characteristics (Frunza et al., 2000).
Molecular Structure Analysis The molecular structure and its impact on a material's properties is a central theme in the synthesis and application of new materials. Reticular synthesis, focusing on designing materials with predetermined structures, compositions, and properties, highlights the importance of molecular structure in developing materials with large surface areas and capacity for gas storage. This approach underlines the significance of the molecular structure in creating frameworks with specific functionalities (Yaghi et al., 2003).
Chemical Reactions and Properties The synthesis of vinyl acetate on Pd-based catalysts is a pertinent example of how the understanding of chemical reactions and properties can lead to significant industrial applications. The study of the VA synthesis reaction on Pd, Pd-Au, and Pd-Sn catalysts showcases the importance of understanding the reaction mechanism, the active site, the key intermediates, and the role of co-catalysts in enhancing the formation rate and selectivity (Kumar et al., 2007).
Physical Properties Analysis The synthesis and physical properties of poly(thiophene) illustrate the direct relationship between chemical synthesis and the resulting physical properties of materials. Through chemical modification, the electrical conductivity of poly(thiophene) can be increased significantly, demonstrating how synthesis techniques directly influence the physical properties of synthesized materials (Kobayashi et al., 1984).
Chemical Properties Analysis Molecular self-assembly and nanochemistry represent a paradigm shift in chemical synthesis, where the focus is on constructing nanostructures through noncovalent bonds. This approach emphasizes the chemical properties of molecules, such as their ability to self-assemble into well-defined structures, which are critical for the synthesis of complex biological and nonbiological nanostructures (Whitesides et al., 1991).
Scientific Research Applications
1. Specific Scientific Field The VASCOR score is used in the field of Interventional Cardiology .
The maximum score is 13.5 points .
4. Results or Outcomes A score dichotomized at ≥3 was found to be moderately accurate (sensitivity=0.66 (95% confidence interval: 0.59–0.73); specificity=0.59 (95% confidence interval: 0.56–0.61)). Patients with a score ≥3 were at increased risk of complications (odds ratio: 2.95; 95% confidence interval: 2.22–3.91) .
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- Summary : The Vascor VTM Mobile application is a freight tracking application that updates arrival, departure, and in-transit GPS data to partners and customers in real time .
- Methods of Application : The application uses both cellular data and GPS data continuously in the background to track freight .
- Results : The application provides real-time updates on freight tracking, improving logistics and supply chain management .
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- Summary : Vascor, also known as Imidapril, is a medication used for treating hypertension .
- Methods of Application : The dosage for Vascor (Imidapril) is initially 5-10 mg once daily, which may be increased up to 20 mg daily .
- Results : Vascor (Imidapril) effectively helps in managing high blood pressure, thereby reducing the risk of heart disease .
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- Summary : Vascor, also known as Bepridil, is a medication prescribed for Angina Pectoris Prophylaxis and High Blood Pressure .
- Methods of Application : The dosage and administration of Vascor (Bepridil) are determined by the prescribing physician based on the patient’s condition .
- Results : Vascor (Bepridil) effectively helps in managing angina and high blood pressure .
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- Summary : Vascor (Bepridil) is often used in comparative studies with other drugs like Lisinopril and Amlodipine to determine their relative efficacy in treating conditions like hypertension .
- Methods of Application : Comparative studies involve administering Vascor (Bepridil) and other drugs to different groups of patients and monitoring their responses .
- Results : The results of these studies help in understanding the relative effectiveness of these drugs and can guide treatment decisions .
Safety And Hazards
Vascor may cause side effects including unusual fatigue or tiredness, nausea, upset stomach, diarrhea, constipation, headache, nervousness, dizziness, trouble sleeping (insomnia), or tremor (shaking) . Serious side effects may include hives, difficulty breathing, swelling of your face, lips, tongue, or throat, unusually fast or slow heartbeat, fainting or severe dizziness, chest pain, mood or behavior changes, psychosis, yellowing of the skin or eyes (jaundice), and swelling of your legs or ankles . It’s important to seek medical help right away if any of these symptoms occur .
properties
IUPAC Name |
N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O.ClH.H2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEECHQPWQHYEDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
64706-54-3 (Parent) | |
Record name | Bepridil hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074764402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5040176 | |
Record name | Bepridil hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vascor | |
CAS RN |
74764-40-2 | |
Record name | 1-Pyrrolidineethanamine, β-[(2-methylpropoxy)methyl]-N-phenyl-N-(phenylmethyl)-, hydrochloride, hydrate (1:1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74764-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepridil hydrochloride [USAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074764402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bepridil hydrochloride monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5040176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pirrolidinetanamide, β-[(2-metossipropossi)metil]-N-fenil-N-(fenilmetil)-,cloridrato, idrato (1:1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BEPRIDIL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W2P15D93M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.